molecular formula C19H20N2O5S B2500211 N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 1206996-11-3

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2500211
CAS No.: 1206996-11-3
M. Wt: 388.44
InChI Key: FPKMAJJYWOZTBC-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that features a thiazolidine ring, a cyclohexyl group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the thiazolidine ring, which can be synthesized through the cyclization of thioamides with α-halo acids under basic conditions . The cyclohexyl group is then introduced via a Friedel-Crafts alkylation reaction. Finally, the benzofuran moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted benzofuran derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity by binding to the active site . The benzofuran moiety may also contribute to the compound’s biological activity by interacting with cellular receptors or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-25-14-8-4-5-11-9-15(26-17(11)14)18(23)20-12-6-2-3-7-13(12)21-16(22)10-27-19(21)24/h4-5,8-9,12-13H,2-3,6-7,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKMAJJYWOZTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCCCC3N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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